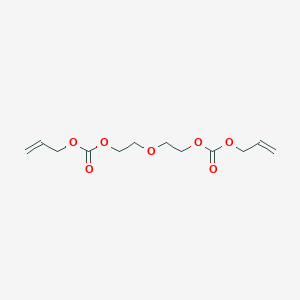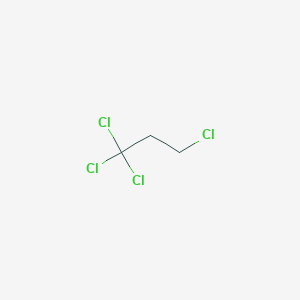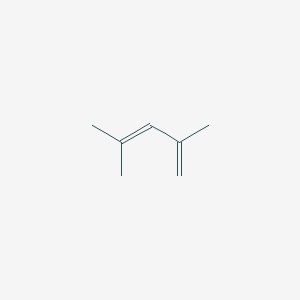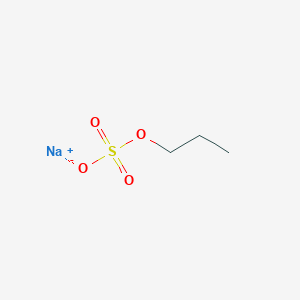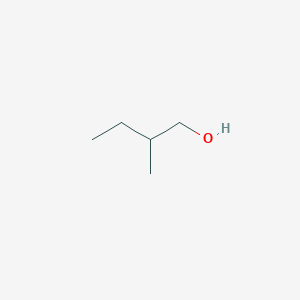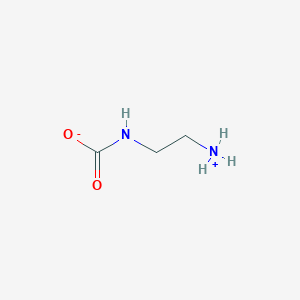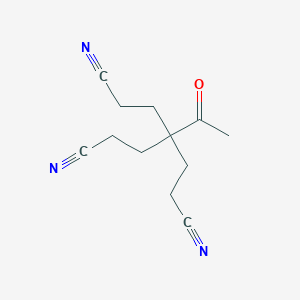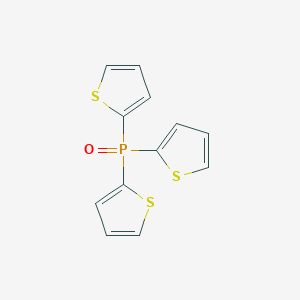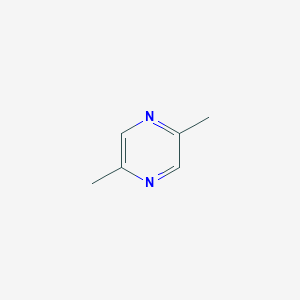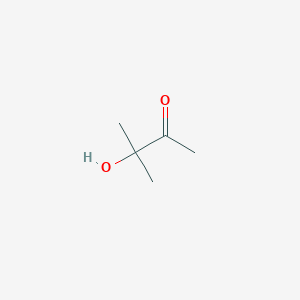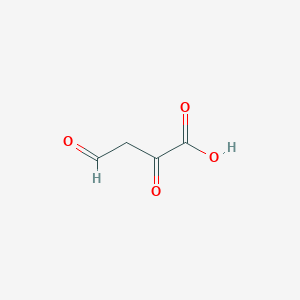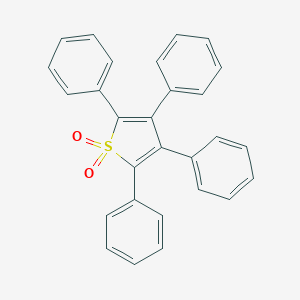
2,3,4,5-Tetraphenylthiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraphenylthiophene 1,1-dioxide (TPTD) is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. This compound possesses a unique molecular structure that allows for its application in various fields, including optoelectronics, photovoltaics, and sensing.
Mecanismo De Acción
The unique molecular structure of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide allows for its efficient charge transport properties. Its conjugated backbone facilitates the movement of electrons, making it an ideal component for electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide. However, studies have shown that it is non-toxic and does not pose any significant health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is its high purity and yield, making it an ideal component for lab experiments. However, its limited solubility in common solvents can pose a challenge in certain applications.
Direcciones Futuras
1. The development of new synthesis methods to improve the yield and purity of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
2. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in new applications, such as sensing and catalysis.
3. The development of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide-based materials for flexible electronics.
4. The exploration of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's potential as a component for energy storage devices.
5. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in different environments, such as under extreme temperatures or pressures.
In conclusion, 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is a promising compound with unique properties that make it an ideal component for various applications in materials science and organic electronics. Further research is needed to fully understand its potential and to explore new applications.
Métodos De Síntesis
The synthesis of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide involves the reaction of 2,3,4,5-tetraphenylthiophene with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetraphenylthiophene 1,1-dioxide has been extensively studied for its potential application in organic electronics. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising performance in photovoltaic devices and field-effect transistors.
Propiedades
Número CAS |
1059-75-2 |
|---|---|
Nombre del producto |
2,3,4,5-Tetraphenylthiophene 1,1-dioxide |
Fórmula molecular |
C28H20O2S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2,3,4,5-tetraphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2S/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
MCIARMBFBVAZDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



